Potassium (3-methylphenyl)trifluoroborate
Overview
Description
Potassium (3-methylphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the trifluoroborate group imparts unique properties to the compound, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Potassium (3-methylphenyl)trifluoroborate, like other organotrifluoroborates, primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This process allows for the construction of C-C bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It’s important to note that the compound issolid at room temperature , which could influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of C-C bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is air and moisture-stable , which enhances its stability and efficacy in various conditions. Additionally, the compound’s reactivity can be enhanced in the presence of a catalyst or under thermal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-methylphenyl)trifluoroborate can be synthesized through the reaction of 3-methylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolution of 3-methylphenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and washing with cold water.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-methylphenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), ethanol, or water.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
Potassium (3-methylphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 2-methylphenyltrifluoroborate
Uniqueness
Potassium (3-methylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methyl group at the 3-position can affect the electronic and steric properties of the compound, making it distinct from other trifluoroborates.
Properties
IUPAC Name |
potassium;trifluoro-(3-methylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRQMARQLLUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635799 | |
Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-42-6 | |
Record name | Potassium trifluoro(3-methylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium m-tolyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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